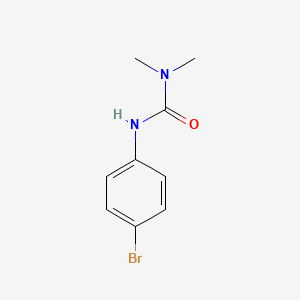

bromuron

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNZNZUNAJCHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187679 | |

| Record name | Urea, N'-(4-bromophenyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3408-97-7 | |

| Record name | Bromuron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003408977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3408-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N'-(4-bromophenyl)-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-BROMOPHENYL)-1,1-DIMETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KF9TY8VLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Bromuron Herbicide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromuron is a selective, systemic herbicide belonging to the phenylurea class of compounds. Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII). This technical guide provides a comprehensive overview of the molecular interactions, physiological consequences, and experimental methodologies used to elucidate the herbicidal activity of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related phenylurea herbicide, metothis compound, and other PSII inhibitors to provide a quantitative and methodological framework.

Introduction to Photosystem II and the D1 Protein

Photosystem II is a multi-subunit protein complex located in the thylakoid membranes of chloroplasts. It plays a crucial role in the light-dependent reactions of photosynthesis by catalyzing the light-induced transfer of electrons from water to plastoquinone (B1678516). A key component of the PSII reaction center is the D1 protein, a highly conserved thylakoid membrane protein that, along with the D2 protein, forms the binding pocket for the secondary quinone acceptor, QB. The sequential reduction of plastoquinone at the QB site is a critical step in the photosynthetic electron transport chain.

Mechanism of Action: Competitive Inhibition at the QB Site

The herbicidal activity of this compound stems from its ability to act as a potent and specific inhibitor of PSII electron transport.[1][2] The core mechanism involves the following steps:

-

Binding to the D1 Protein: this compound competitively binds to the QB binding niche on the D1 protein.[1] This binding is non-covalent and reversible.

-

Displacement of Plastoquinone: By occupying the QB site, this compound physically blocks the binding of the native plastoquinone molecule.

-

Inhibition of Electron Transport: The blockage of the QB site interrupts the flow of electrons from the primary quinone acceptor, QA, to plastoquinone. This effectively halts the linear electron transport chain.

-

Cessation of Photosynthesis: The inhibition of electron transport prevents the production of ATP and NADPH, which are essential energy carriers for carbon fixation in the Calvin cycle. Consequently, the plant's ability to produce carbohydrates is severely impaired.[1]

-

Induction of Oxidative Stress: The blockage of electron flow from a reduced QA leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen (1O2) and superoxide (B77818) radicals (O2•−). These ROS cause lipid peroxidation, membrane damage, and ultimately, cell death, which is the primary cause of the rapid herbicidal symptoms.[1]

The following diagram illustrates the signaling pathway of this compound's inhibitory action on Photosystem II.

Quantitative Data

Table 1: IC50 Values for Photosystem II Inhibition by Phenylurea Herbicides

| Herbicide | Test System | Measured Parameter | IC50 (M) | Reference |

| Metothis compound | Pisum sativum thylakoids | Oxygen Evolution | 1.8 x 10-7 | (Battaglino et al., 2021) |

| Diuron | Aphanocapsa 6308 membranes | Electron Transport | 6.8 x 10-9 | [3] |

| Diuron | Freshwater phytoplankton | Photosynthetic Activity | EC50 derived from growth inhibition | [4] |

| Linuron | Scenedesmus acutus | PSII Electron Transport | ~6.6 x 10-8 (17 µg/L) | [5] |

Table 2: Binding Affinity of Phenylurea Herbicides to the D1 Protein

| Herbicide | Test System | Method | Binding Constant (Kb or Kd) (M) | Reference |

| Diuron | Aphanocapsa 6308 membranes | Radiolabeled Binding Assay | 1.7 x 10-7 | [3] |

| Metothis compound | Pisum sativum thylakoids | Molecular Docking (Estimated) | Not explicitly stated, but shown to have intermediate affinity | (Battaglino et al., 2021) |

Experimental Protocols

The mechanism of action of PSII-inhibiting herbicides like this compound is primarily investigated through chlorophyll (B73375) fluorescence assays and dose-response studies.

Chlorophyll Fluorescence Assay

This non-invasive technique measures the fluorescence emitted by chlorophyll a, which is a sensitive indicator of the photosynthetic apparatus's functional state. Inhibition of electron transport by this compound leads to a characteristic increase in chlorophyll fluorescence.

Objective: To determine the effect of this compound on the photochemical efficiency of Photosystem II.

Materials:

-

Plant material (e.g., leaves of a susceptible plant species)

-

This compound stock solution of known concentration

-

Surfactant (e.g., Tween 20)

-

Distilled water

-

Pulse Amplitude Modulated (PAM) fluorometer

-

Leaf clips

-

Petri dishes

-

Pipettes

Protocol:

-

Plant Preparation: Grow healthy, well-watered plants under controlled environmental conditions.

-

Herbicide Treatment:

-

Prepare a series of this compound solutions of varying concentrations. A surfactant is often added to facilitate leaf penetration.

-

Apply the herbicide solutions to the adaxial surface of mature leaves. A control group should be treated with a solution containing only the surfactant and water.

-

-

Dark Adaptation: Before measurement, dark-adapt the treated leaves for a minimum of 20-30 minutes using leaf clips. This ensures that all reaction centers of PSII are in an "open" state.

-

Fluorescence Measurement:

-

Use a PAM fluorometer to measure the initial fluorescence (Fo) by applying a weak measuring light.

-

Apply a saturating pulse of high-intensity light to measure the maximum fluorescence (Fm).

-

-

Data Analysis:

-

Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.

-

A decrease in the Fv/Fm ratio indicates damage to the PSII reaction centers.

-

For a more detailed analysis, measure the complete fluorescence induction curve (OJIP transient). Changes in the shape of this curve provide information about the specific site of inhibition within the electron transport chain.

-

Dose-Response Analysis

This experiment determines the relationship between the concentration of this compound and the extent of its inhibitory effect, allowing for the calculation of the IC50 value.

Objective: To quantify the inhibitory potency of this compound on a specific physiological process (e.g., PSII activity, plant growth).

Materials:

-

A series of this compound solutions of logarithmically spaced concentrations.

-

Plant material (e.g., whole plants, leaf discs, or isolated thylakoids).

-

Apparatus for measuring the response (e.g., PAM fluorometer, oxygen electrode, spectrophotometer).

-

Statistical software for data analysis.

Protocol:

-

Experimental Setup:

-

Expose the chosen plant material to the range of this compound concentrations.

-

Include a control group with no herbicide.

-

Replicate each treatment to ensure statistical robustness.

-

-

Incubation: Incubate the plant material with the herbicide for a defined period under controlled conditions (light, temperature).

-

Response Measurement: Measure the chosen physiological parameter (e.g., Fv/Fm, rate of oxygen evolution, inhibition of dye reduction) for each treatment.

-

Data Analysis:

-

Plot the measured response as a function of the logarithm of the this compound concentration.

-

Fit the data to a non-linear regression model, typically a sigmoidal dose-response curve (e.g., four-parameter logistic model).

-

From the fitted curve, determine the IC50 value.

-

The following diagram illustrates a general workflow for these experiments.

Conclusion

This compound is an effective herbicide that functions by inhibiting photosynthetic electron transport at the QB site of the D1 protein in Photosystem II. This leads to a cessation of energy production and the generation of cytotoxic reactive oxygen species, ultimately resulting in plant death. The mechanism of action can be thoroughly investigated using techniques such as chlorophyll fluorescence analysis and dose-response studies. While specific quantitative data for this compound remains to be extensively published, the well-established mode of action for phenylurea herbicides provides a strong foundation for understanding its herbicidal properties. Further research to quantify the binding affinity and inhibitory constants of this compound would be beneficial for a more complete understanding of its activity.

References

- 1. Structural basis of cyanobacterial photosystem II Inhibition by the herbicide terbutryn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Effects of Photosystem II Herbicides on the Photosynthetic Membranes of the Cyanobacterium Aphanocapsa 6308 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mixture toxicity of three photosystem II inhibitors (atrazine, isoproturon, and diuron) toward photosynthesis of freshwater phytoplankton studied in outdoor mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physicochemical Properties of Bromuron for Environmental Modeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The environmental fate of a pesticide is largely dictated by its physicochemical properties. These parameters are essential inputs for predictive environmental models that simulate its distribution and persistence in soil, water, and air. The following table summarizes key physicochemical properties for Metobromuron, which can serve as an initial estimate for this compound in preliminary modeling exercises.

| Property | Value (Metothis compound) | Units | Significance in Environmental Modeling |

| Water Solubility | 32 | mg/L at 20°C | Governs the mobility of the pesticide in soil and its potential to leach into groundwater. Higher solubility leads to greater mobility. |

| Vapor Pressure | 3.0 x 10⁻⁵ | Pa at 25°C | Indicates the tendency of the pesticide to volatilize from soil and water surfaces into the atmosphere. Lower vapor pressure suggests lower volatility. |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.4 | Unitless | Measures the lipophilicity of the pesticide. A higher Log K_ow_ indicates a greater tendency to partition into organic matter in soil and biota, suggesting potential for bioaccumulation. |

| K_oc_ (Soil Organic Carbon-Water Partition Coefficient) | 470 | L/kg | Describes the tendency of the pesticide to adsorb to organic carbon in soil and sediment. A higher K_oc_ value indicates stronger adsorption and lower mobility. |

| pKa | Not available | Unitless | Indicates the tendency of a molecule to ionize in solution. For many urea (B33335) herbicides, this value is high, suggesting they are non-ionizing under typical environmental pH conditions (5-9). |

| Henry's Law Constant | 3.1 x 10⁻⁹ | atm·m³/mol | Represents the partitioning of the pesticide between air and water. A low value indicates that the compound will predominantly reside in the aqueous phase rather than volatilizing. |

Experimental Protocols for Determining Physicochemical Properties

Accurate determination of physicochemical properties is paramount for robust environmental modeling. The following are detailed methodologies based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance.

-

Flask Method:

-

Principle: A saturated solution of the test substance in water is prepared by agitation, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

-

Apparatus: Constant temperature bath, flasks with stirrers, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC, GC).

-

Procedure:

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is centrifuged to separate the undissolved substance.

-

The concentration of the substance in the clear aqueous supernatant is determined using a validated analytical method.

-

The experiment is performed in triplicate.

-

-

-

Column Elution Method:

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached.

-

Apparatus: Constant temperature column, pump for controlled water flow, fraction collector, and analytical instrumentation.

-

Procedure:

-

The test substance is coated onto an inert support material.

-

The coated material is packed into a column.

-

Water is passed through the column at a low flow rate to ensure equilibrium is established.

-

Fractions of the eluate are collected and their concentrations are determined.

-

The water solubility is the plateau concentration.

-

-

Vapor Pressure (OECD Guideline 104)

This guideline provides several methods for determining the vapor pressure of a substance. The choice of method depends on the expected vapor pressure range.

-

Static Method:

-

Principle: The vapor pressure is determined by measuring the pressure exerted by the vapor in equilibrium with the substance in a closed system at a constant temperature.

-

Apparatus: A vacuum-tight sample vessel connected to a pressure measuring device (manometer), all enclosed in a constant temperature bath.

-

Procedure:

-

A sample of the substance is placed in the vessel.

-

The system is evacuated to remove air.

-

The temperature is stabilized, and the pressure of the vapor in equilibrium with the substance is measured.

-

Measurements are taken at several temperatures to establish the vapor pressure curve.

-

-

Octanol-Water Partition Coefficient (Log K_ow_) (OECD Guideline 107, 117, 123)

-

Shake Flask Method (OECD 107):

-

Principle: The test substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in both phases is measured, and the partition coefficient is calculated as the ratio of the concentrations.

-

Apparatus: Centrifuge, mechanical shaker, flasks, and analytical instrumentation.

-

Procedure:

-

Prepare mutually saturated n-octanol and water.

-

Dissolve the test substance in one of the phases.

-

Mix the two phases in a flask and shake until equilibrium is reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the test substance in both the n-octanol and water phases.

-

Calculate K_ow_ as C_octanol_ / C_water_.

-

-

-

HPLC Method (OECD 117):

-

Principle: This is an indirect method where the retention time of the test substance on a reverse-phase HPLC column is correlated with the known Log K_ow_ values of a series of reference compounds.

-

Apparatus: High-Performance Liquid Chromatograph (HPLC) with a suitable detector and a reverse-phase column.

-

Procedure:

-

A calibration curve is generated by plotting the logarithm of the retention factor (k) versus the known Log K_ow_ of a series of standard compounds.

-

The test substance is injected onto the column under the same conditions, and its retention factor is determined.

-

The Log K_ow_ of the test substance is interpolated from the calibration curve.

-

-

Soil Organic Carbon-Water Partition Coefficient (K_oc_) (OECD Guideline 106)

-

Batch Equilibrium Method:

-

Principle: The adsorption of the test substance to soil is measured by equilibrating an aqueous solution of the substance with a known amount of soil. The distribution of the substance between the soil and water phases is determined.

-

Apparatus: Shaker, centrifuge, analytical instrumentation.

-

Procedure:

-

Aqueous solutions of the test substance at several concentrations are prepared.

-

A known mass of soil is added to each solution.

-

The mixtures are shaken at a constant temperature until equilibrium is achieved.

-

The soil and aqueous phases are separated by centrifugation.

-

The concentration of the test substance remaining in the aqueous phase is measured.

-

The amount of substance adsorbed to the soil is calculated by difference.

-

The soil-water partition coefficient (K_d_) is calculated for each concentration.

-

K_oc_ is then calculated using the equation: K_oc_ = (K_d_ / % organic carbon) * 100.

-

-

Visualization of Physicochemical Properties in Environmental Modeling

The following diagram illustrates the logical workflow of how the physicochemical properties of a pesticide like this compound are utilized in environmental fate modeling.

An In-depth Technical Guide to the Synthesis of Bromuron and its Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for bromuron, a phenylurea herbicide, and its structurally related analogues. This document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in agrochemicals and related fields. The information is presented to facilitate a deeper understanding of the synthesis and structure-activity relationships within this class of compounds.

Introduction to this compound and Phenylurea Herbicides

This compound, chemically known as 3-(4-bromophenyl)-1-methoxy-1-methylurea, belongs to the phenylurea class of herbicides. These compounds are widely recognized for their herbicidal activity, which stems from their ability to inhibit photosynthesis in target plant species. The primary mechanism of action involves the disruption of the photosynthetic electron transport chain at Photosystem II (PSII). By binding to the D1 protein of the PSII complex, phenylurea herbicides block the transfer of electrons, leading to the inhibition of ATP and NADPH production, ultimately causing plant death[1][2][3]. The general structure of phenylurea herbicides allows for a wide range of analogues to be synthesized by modifying the substituents on the phenyl ring and the nitrogen atoms of the urea (B33335) moiety.

General Synthesis Pathway

The most common and industrially relevant method for synthesizing this compound and its analogues is a two-step process. The first step involves the synthesis of a substituted phenyl isocyanate from the corresponding aniline. In the second step, the isocyanate is reacted with a suitable amine or hydroxylamine (B1172632) derivative to form the final phenylurea product.

A general representation of this synthetic approach is presented below:

Caption: General two-step synthesis pathway for phenylurea herbicides.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and final products.

Synthesis of 4-Bromophenyl Isocyanate from 4-Bromoaniline (B143363)

The conversion of 4-bromoaniline to 4-bromophenyl isocyanate is a crucial first step. Triphosgene (B27547) is often used as a safer alternative to phosgene (B1210022) gas.

Protocol:

-

To a stirred solution of triphosgene (10 mmol) in dry dichloromethane (B109758) (DCM, 20 mL), a solution of 4-bromoaniline (10 mmol) in DCM (20 mL) is added dropwise at 0 °C under an inert atmosphere.

-

Following the addition of the aniline, a solution of triethylamine (B128534) (3 mL) in DCM (10 mL) is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or sublimation to yield pure 4-bromophenyl isocyanate[4][5].

Synthesis of N,O-Dimethylhydroxylamine Hydrochloride

This reagent is essential for the synthesis of this compound and its methoxy-methyl substituted analogues.

Protocol:

-

In a reaction vessel, an acetate (B1210297) ester (e.g., ethyl acetate) and a hydroxylamine salt are mixed at room temperature.

-

The mixture is warmed to 20-50 °C, and an alkali (e.g., sodium hydroxide) is added. The reaction is stirred for 1-5 hours.

-

A methylating agent, such as dimethyl sulfate (B86663), is then added at 30-50 °C, and the reaction is continued for another 1-5 hours.

-

An acid is added, and the mixture is heated to 50-100 °C for 1-4 hours to facilitate hydrolysis.

-

The resulting hydrolysate is neutralized with an alkali, followed by distillation.

-

Hydrochloric acid is added to the collected fraction, which is then concentrated under reduced pressure, cooled, and filtered. The resulting solid is washed and dried to yield N,O-dimethylhydroxylamine hydrochloride[6][7].

Synthesis of this compound (Metothis compound)

This protocol details the final step in the synthesis of this compound, also known as metothis compound.

Protocol:

-

A solution of hydroxylamine hydrochloride (10.4 kg) in water (86 kg) is prepared. The pH is adjusted to 7-8 with a 32% sodium hydroxide (B78521) solution.

-

Toluene (100 kg) is added, followed by the dropwise addition of 4-bromophenyl isocyanate (19.8 kg) at 12 °C. The reaction is monitored by HPLC until the concentration of the isocyanate is below 0.5%. The resulting solid is filtered.

-

The solid from the previous step is added to water (110 kg), and the pH is adjusted to 8-10 with a 32% NaOH solution.

-

Dimethyl sulfate (15 kg) is added dropwise at 20-25 °C, while maintaining the pH at 8-10 with the addition of 32% sodium hydroxide solution.

-

The reaction is monitored by HPLC until the 3-(4-bromophenyl)-1-hydroxyurea content is less than 0.5%.

-

The product is filtered, washed with water, and dried to obtain 3-(4-bromophenyl)-1-methoxy-1-methylurea (this compound)[8].

Synthesis of this compound Analogues

The general synthetic scheme can be adapted to produce a variety of this compound analogues by using different substituted anilines and amine derivatives.

Synthesis of Chlorthis compound

Chlorthis compound, 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea, is an analogue with an additional chlorine substituent on the phenyl ring. Its synthesis follows a similar pathway to this compound, starting with 4-bromo-3-chloroaniline.

Workflow for Analogue Synthesis:

Caption: General workflow for the synthesis of this compound analogues.

Quantitative Data

The following tables summarize key quantitative data for this compound and some of its analogues.

Table 1: Reaction Yields and Physical Properties

| Compound | Starting Aniline | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (Metothis compound) | 4-Bromoaniline | 91.9 | 95-96 | C₉H₁₁BrN₂O₂ | 259.10 |

| Chlorthis compound | 4-Bromo-3-chloroaniline | - | 94-96 | C₉H₁₀BrClN₂O₂ | 293.55 |

| Monolinuron | 4-Chloroaniline | - | 80-82 | C₉H₁₁ClN₂O₂ | 214.65 |

| Diuron | 3,4-Dichloroaniline | >95 | 158-159 | C₉H₁₀Cl₂N₂O | 233.09 |

| Fluometuron | 3-(Trifluoromethyl)aniline | 97.4 | 163-164 | C₁₀H₁₁F₃N₂O | 232.20 |

Note: Yields can vary depending on the specific reaction conditions and purification methods used.

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~8.0 (s, 1H, NH), 7.4-7.2 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃), 3.2 (s, 3H, NCH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch), ~1550 (N-H bend) |

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of this compound and its analogues is due to their ability to inhibit the photosynthetic electron transport chain in plants. They act as specific inhibitors of Photosystem II (PSII).

Caption: Inhibition of electron transport in Photosystem II by this compound.

Phenylurea herbicides, including this compound, bind to the QB binding niche on the D1 protein of the PSII reaction center. This binding is competitive with plastoquinone (PQ), the native electron acceptor. By occupying the QB site, the herbicide blocks the transfer of electrons from the primary quinone acceptor (QA) to the PQ pool. This interruption of electron flow leads to the cessation of ATP and NADPH synthesis, which are essential for carbon fixation. The blockage also results in the formation of reactive oxygen species, causing oxidative stress and rapid cellular damage, ultimately leading to the death of the plant[2][3].

References

- 1. benchchem.com [benchchem.com]

- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 7. CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 8. Metothis compound (Ref: C 3216) [sitem.herts.ac.uk]

Microbial Degradation of Bromuron in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromuron, a substituted phenylurea herbicide, has been utilized in agriculture for the control of broadleaf and grassy weeds. Its fate in the soil environment is of significant interest due to potential impacts on non-target organisms and water quality. Microbial degradation stands as the primary mechanism for the dissipation of this compound from soil ecosystems. This technical guide provides a comprehensive overview of the microbial degradation pathways of this compound, identifies key microbial players and enzymatic systems, presents available quantitative data on its degradation, and outlines detailed experimental protocols for its study. The information herein is intended to support researchers and professionals in understanding and investigating the bioremediation of this compound-contaminated soils.

Introduction

This compound, [3-(4-bromophenyl)-1-methoxy-1-methylurea], belongs to the phenylurea class of herbicides. Like other compounds in this class, its herbicidal action involves the inhibition of photosynthesis at the photosystem II level. The persistence and potential for off-site transport of this compound are largely dictated by its susceptibility to microbial breakdown in the soil. Understanding the intricate pathways and microbial machinery responsible for its degradation is crucial for assessing its environmental risk and developing effective bioremediation strategies.

The microbial degradation of phenylurea herbicides is a complex process, often involving a consortium of microorganisms that work in concert to mineralize the compound. The initial steps of degradation are critical as they often lead to a significant reduction in phytotoxicity. This guide will delve into the specific steps of this compound degradation, drawing parallels with closely related and more extensively studied phenylurea herbicides.

Microbial Degradation Pathways of this compound

The microbial degradation of this compound is presumed to follow a pathway analogous to other N-methoxy-N-methyl-substituted phenylurea herbicides, such as linuron (B1675549) and metothis compound (B166326). The degradation is initiated by two primary enzymatic reactions: N-demethylation/N-demethoxylation and hydrolysis of the urea (B33335) bond. These initial transformations are key to detoxifying the herbicide.

Initial Transformation Steps

The degradation cascade of this compound is initiated through one of two principal routes:

-

Pathway I: Stepwise N-dealkylation followed by Hydrolysis: This pathway involves the sequential removal of the methoxy (B1213986) and methyl groups from the urea nitrogen.

-

N-Demethoxylation: The methoxy group (-OCH₃) is removed to form 3-(4-bromophenyl)-1-methylurea.

-

N-Demethylation: Subsequently, the methyl group (-CH₃) is cleaved, yielding 3-(4-bromophenyl)urea.

-

Hydrolysis: The urea bridge of these intermediates is then hydrolyzed by amidase or hydrolase enzymes to produce the central metabolite, 4-bromoaniline (B143363) .

-

-

Pathway II: Direct Hydrolysis: In this pathway, the urea bond of the parent this compound molecule is directly cleaved by a hydrolase enzyme, immediately forming 4-bromoaniline , N,O-dimethylhydroxylamine, and carbon dioxide.

Degradation of 4-Bromoaniline

The formation of 4-bromoaniline is a critical juncture in the degradation pathway. While this intermediate is generally less phytotoxic than the parent compound, its accumulation can still pose an environmental concern. The complete mineralization of this compound hinges on the further degradation of 4-bromoaniline. This process is typically initiated by dioxygenase enzymes, which catalyze the hydroxylation and subsequent cleavage of the aromatic ring. This leads to the formation of various aliphatic acids that can then enter central metabolic pathways, such as the Krebs cycle, ultimately being mineralized to CO₂, H₂O, and biomass.

The following diagram illustrates the proposed microbial degradation pathway of this compound.

Key Microorganisms and Enzymes

A diverse array of soil microorganisms, including bacteria and fungi, have been implicated in the degradation of phenylurea herbicides. While specific studies on this compound-degrading isolates are limited, research on structurally similar compounds provides strong indications of the likely microbial players.

Bacterial Degraders

Several bacterial genera are known to be efficient degraders of phenylurea herbicides and are likely involved in this compound breakdown:

-

Variovorax sp.: Strains of Variovorax are well-documented for their ability to mineralize linuron, a closely related phenylurea herbicide. They possess hydrolase enzymes that cleave the urea bond.

-

Sphingomonas sp.: This genus is known for its versatile metabolic capabilities, including the degradation of various aromatic compounds. Some species are capable of N-demethylation of phenylurea herbicides.

-

Arthrobacter sp.: Members of this genus have been shown to hydrolyze diuron, another phenylurea herbicide.

-

Achromobacter sp.: This genus has been implicated in the cooperative mineralization of diuron, working in consortium with other bacteria.

-

Rhodococcus sp.: Known for their broad catabolic potential towards xenobiotics, some Rhodococcus species can degrade herbicides.

-

Pseudomonas sp.: This ubiquitous soil bacterium is known to degrade a wide range of organic pollutants, including some herbicides.

-

Bacillus sp.: Some Bacillus species, such as Bacillus sphaericus, produce enzymes capable of hydrolyzing phenylurea herbicides.[1]

Fungal Degraders

Fungi also play a role in the degradation of phenylurea herbicides, often through co-metabolism:

-

Aspergillus sp.: Species like Aspergillus niger have been shown to degrade chlorimuron-ethyl (B22764) and linuron.[2][3]

-

Penicillium sp.: This fungal genus has been identified in the degradation of diuron.

-

Fusarium sp.: Some Fusarium species are capable of transforming herbicides.

Key Enzymes

The microbial degradation of this compound is mediated by specific enzymes:

-

Phenylurea Hydrolases (e.g., PuhA, PuhB, LibA): These enzymes, belonging to the amidohydrolase superfamily, are crucial for the hydrolytic cleavage of the urea bond in phenylurea herbicides.[4][5]

-

N-demethylases (e.g., PdmAB): These are Rieske non-heme iron oxygenases responsible for the initial N-demethylation of N,N-dimethyl-substituted phenylurea herbicides.[6][7] While this compound is an N-methoxy-N-methyl-substituted phenylurea, similar enzymatic systems are likely involved in its dealkylation.

-

Dioxygenases: These enzymes are critical for the subsequent degradation of the aromatic intermediate, 4-bromoaniline, by catalyzing the cleavage of the benzene (B151609) ring.

Quantitative Data on this compound Degradation

Quantitative data on the microbial degradation of this compound in soil is scarce in the scientific literature. However, studies on the closely related herbicide metothis compound provide valuable insights. Amakiri (1982) investigated the degradation of metothis compound by soil bacteria and found that initial degradation occurred after 72 hours of incubation, indicating that it is unlikely to persist in soils under favorable microbial conditions.[8] The degradation of phenylurea herbicides generally follows first-order kinetics.[9]

The half-life (DT₅₀) of phenylurea herbicides in soil can vary significantly depending on a range of factors.

| Herbicide | Half-life (DT₅₀) in Soil (Days) | Key Factors Influencing Degradation | Reference |

| Metothis compound | Not specified, but degradation initiated within 3 days | Soil type, microbial activity, temperature, moisture | [8] |

| Isoproturon | 6.2 - 11.17 | Co-exposure with other herbicides, soil microbial community | [9] |

| Rimsulfuron (B132091) | 7 (in soil suspension) | pH, hydrolysis | [10] |

Factors Affecting Degradation Rates:

-

Soil Type and Composition: Soil texture, organic matter content, and pH play crucial roles. Higher organic matter can enhance microbial populations but may also increase adsorption, reducing bioavailability.

-

Microbial Population: The presence and abundance of specific degrading microorganisms are paramount. Soils with a history of herbicide application often exhibit enhanced degradation rates due to microbial adaptation.

-

Temperature and Moisture: Microbial activity is optimal within specific temperature (20-30°C) and moisture ranges.

-

Co-contaminants: The presence of other pesticides or organic compounds can either inhibit or enhance the degradation of this compound.[9]

Experimental Protocols

Studying the microbial degradation of this compound in soil typically involves laboratory-based soil microcosm experiments. The following provides a detailed methodology for conducting such a study.

Soil Microcosm Setup

This protocol outlines the steps for establishing a soil microcosm experiment to assess this compound degradation.

Materials:

-

Fresh soil samples from the A horizon (0-20 cm depth).

-

Analytical grade this compound.

-

Sterile deionized water.

-

Appropriate organic solvents for extraction (e.g., acetonitrile, methanol, ethyl acetate).

-

Glass beakers or flasks for microcosms.

-

Incubator.

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Procedure:

-

Soil Collection and Preparation:

-

Collect soil from a site with no recent history of this compound application.

-

Pass the soil through a 2 mm sieve to remove stones and large debris.

-

Determine the soil's key physicochemical properties (pH, organic matter content, texture, water holding capacity).

-

-

Microcosm Preparation:

-

Weigh a defined amount of sieved soil (e.g., 50-100 g) into each microcosm container (e.g., 250 mL glass beakers).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Spike the soil samples with the this compound stock solution to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.

-

Prepare control microcosms: a sterile control (autoclaved soil) to assess abiotic degradation and an unspiked control to monitor background microbial activity.

-

-

Incubation:

-

Adjust the moisture content of the soil in each microcosm to a specific percentage of the water holding capacity (e.g., 60%).

-

Cover the microcosms with perforated parafilm to allow gas exchange while minimizing moisture loss.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.

-

Extract this compound and its potential metabolites from the soil samples using an appropriate solvent extraction method.

-

Analyze the extracts using HPLC or LC-MS/MS to quantify the concentrations of this compound and its degradation products.

-

-

Data Analysis:

-

Calculate the degradation kinetics of this compound, typically using a first-order model.

-

Determine the half-life (DT₅₀) of this compound in the soil.

-

Isolation of this compound-Degrading Microorganisms

Enrichment Culture Technique:

-

Inoculum: Use soil with a history of this compound application as the inoculum source.

-

Enrichment Medium: Prepare a mineral salts medium (MSM) with this compound as the sole source of carbon and nitrogen.

-

Incubation: Inoculate the MSM with the soil and incubate under appropriate conditions (e.g., 28°C, shaking).

-

Subculturing: Periodically transfer an aliquot of the culture to fresh MSM to enrich for this compound-degrading microorganisms.

-

Isolation: After several transfers, plate serial dilutions of the enrichment culture onto MSM agar (B569324) plates containing this compound to isolate individual colonies.

-

Identification: Characterize the isolates based on morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) methods.

Conclusion

The microbial degradation of this compound in soil is a vital process that dictates its environmental persistence and potential for contamination. The degradation pathway likely mirrors that of other phenylurea herbicides, involving initial N-dealkylation and hydrolysis to 4-bromoaniline, followed by aromatic ring cleavage and complete mineralization. A diverse community of soil bacteria and fungi, equipped with enzymes such as hydrolases and dioxygenases, contributes to this process. While specific quantitative data for this compound degradation is limited, the available information on related compounds suggests that under favorable conditions, it is not expected to be highly persistent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the microbial degradation of this compound, contributing to a more comprehensive understanding of its environmental fate and the development of effective bioremediation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential effects of the herbicides bensulfuron and cinosulfuron on soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cambridge.org [cambridge.org]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of glyphosate degradation in a soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 7. nsmjournal.org.ng [nsmjournal.org.ng]

- 8. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation in soil and water and ecotoxicity of rimsulfuron and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. my.ucanr.edu [my.ucanr.edu]

The Photochemical Fate of Bromuron in Aqueous Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of the phenylurea herbicide bromuron in aqueous environments. Due to a lack of extensive specific research on this compound's photochemical behavior, this guide draws upon data from structurally similar phenylurea herbicides, particularly metothis compound, to infer its environmental fate, degradation pathways, and the experimental methodologies required for its study. This approach provides a robust framework for researchers initiating studies on the photodegradation of this compound.

Introduction to this compound and its Environmental Significance

This compound, 3-(4-bromophenyl)-1-methoxy-1-methylurea, is a selective, systemic herbicide used for the control of broadleaf and grassy weeds in various crops. Its presence in aqueous environments through runoff and leaching is a potential concern due to its persistence and possible ecotoxicological effects. Photodegradation is a key natural attenuation process that can mitigate the environmental impact of such organic micropollutants. Understanding the mechanisms, kinetics, and byproducts of this compound's photodegradation is crucial for accurate environmental risk assessment and the development of potential water treatment technologies.

Core Principles of Photodegradation

The photochemical transformation of a molecule like this compound in water can occur through two primary mechanisms:

-

Direct Photolysis: The direct absorption of light photons by the this compound molecule, leading to its excitation and subsequent chemical transformation. The efficiency of this process is dependent on the molecule's UV-Visible absorption spectrum and its quantum yield.

-

Indirect Photolysis: Degradation initiated by reactive species present in the water that are themselves generated by the absorption of light. Key reactive species in natural waters include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM) in its triplet excited state.

The overall rate of photodegradation is influenced by a variety of environmental factors, including the intensity and wavelength of sunlight, the pH of the water, and the presence of natural sensitizers and quenchers like dissolved organic matter and nitrate (B79036) ions.

Quantitative Data on Phenylurea Herbicide Photodegradation

Quantitative data on the photodegradation of this compound is scarce in the scientific literature. Therefore, the following tables summarize data from studies on analogous phenylurea herbicides to provide an estimate of the expected kinetic behavior.

Table 1: Photodegradation Kinetics of Phenylurea Herbicides in Aqueous Solutions

| Herbicide | Initial Concentration (mg/L) | Light Source | Half-life (t½) | Kinetic Model | Reference |

| Metothis compound | Not Specified | Not Specified | Aerobic water/sediment DT₅₀: 14-18 days | First-order | [1] |

| Flucetosulfuron | Not Specified | UV irradiation | 30.54–55.45 h (with TiO₂) | First-order | [2] |

| Diuron | Not Specified | Simulated Solar | Not Specified | Pseudo-first-order | [3] |

| Monolinuron | 4 | Simulated Solar | Not Specified | Pseudo-first-order | [3] |

Table 2: Factors Influencing the Photodegradation of Phenylurea Herbicides

| Factor | Herbicide | Observation | Reference |

| pH | Monolinuron | Degradation rate decreases with pH when using HCl for adjustment. | [3] |

| Photocatalyst (TiO₂) | Metothis compound | Enhances degradation. | [4] |

| Photosensitizers (H₂O₂, Humic Acid, KNO₃) | Flucetosulfuron | Enhance degradation, with TiO₂ being most effective. | [2] |

| Dissolved Organic Matter (DOM) | Imazosulfuron | Can both enhance (via triplet-state DOM) and inhibit (via light screening) degradation. | [5] |

Experimental Protocols for Photodegradation Studies

The following sections outline the typical methodologies employed in the study of herbicide photodegradation in aqueous environments.

Sample Preparation and Irradiation

A standard experimental workflow for assessing the photodegradation of this compound is depicted below.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [erudit.org]

- 4. researchgate.net [researchgate.net]

- 5. (4-Bromophenyl)urea, CAS No. 1967-25-5 | Pesticides | Standards for environmental analysis | Gas chromatography | Chromatography | Environmental analysis | Applications | Carl ROTH - Netherlands [carlroth.com]

Bromuron's Mode of Action as a Photosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photosynthesis is the fundamental process by which plants, algae, and cyanobacteria convert light energy into chemical energy. Central to this process is the photosynthetic electron transport chain (PETC) located in the thylakoid membranes of chloroplasts. The PETC comprises two large pigment-protein complexes: Photosystem II (PSII) and Photosystem I (PSI). PSII initiates the process by using light energy to oxidize water, releasing oxygen and electrons. These electrons are then transferred through a series of carriers to PSI, ultimately leading to the production of ATP and NADPH, which are vital for carbon dioxide fixation.

Due to its critical role, the PETC, and specifically PSII, is a primary target for many commercial herbicides.[1][2] Phenylurea herbicides, a class that includes bromuron, are potent inhibitors of photosynthesis.[1] This technical guide provides an in-depth analysis of the molecular mechanism by which this compound inhibits photosynthetic electron transport, supported by quantitative data from closely related analogues, detailed experimental protocols for assessing its activity, and graphical representations of the key pathways.

Core Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for this compound and other urea-based herbicides is the disruption of electron flow at Photosystem II.[3] This inhibition occurs at a specific location within the PSII reaction center, preventing the transfer of electrons and halting the entire photosynthetic process downstream.

Binding to the D1 Protein at the Q_B Niche

The core of the PSII reaction center is a heterodimer of the D1 and D2 proteins. The D1 protein contains a specific binding pocket for a mobile plastoquinone (B1678516) (PQ) molecule, known as the Q_B site. Under normal conditions, a primary quinone acceptor (Q_A) receives an electron from pheophytin and transfers it to the plastoquinone at the Q_B site. After receiving two electrons sequentially, the fully reduced plastoquinol (PQH₂) detaches from the D1 protein and shuttles the electrons to the next component in the chain, the cytochrome b_6_f complex.[3]

This compound acts as a competitive inhibitor by binding directly to this Q_B niche on the D1 protein.[3] Its molecular structure allows it to occupy the same physical space as plastoquinone, but it is incapable of accepting electrons from Q_A. By occupying the Q_B site, this compound effectively blocks the binding of plastoquinone, thereby interrupting the electron flow from Q_A to the PQ pool.[3] This blockage is the pivotal event in its herbicidal action.

Interruption of the Photosynthetic Electron Transport Chain

The binding of this compound to the D1 protein creates a bottleneck in the electron transport chain. The consequences are immediate and severe:

-

Halted Electron Flow: The transfer of electrons from Q_A to Q_B is stopped.

-

Inhibition of ATP and NADPH Synthesis: Without the flow of electrons to PSI, the generation of the proton gradient required for ATP synthesis and the reduction of NADP⁺ to NADPH ceases. This starves the plant of the chemical energy needed for carbon fixation and growth.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to an over-reduced state of Q_A and the accumulation of high-energy states in the PSII reaction center. This energy is dissipated through alternative pathways, leading to the formation of highly destructive reactive oxygen species, such as singlet oxygen and superoxide (B77818) radicals. These ROS molecules cause rapid lipid peroxidation, membrane damage, chlorophyll (B73375) bleaching (chlorosis), and ultimately, cell death (necrosis).[1]

The following diagram illustrates the photosynthetic electron transport chain and the specific site of inhibition by this compound.

Quantitative Inhibitory Data

| Herbicide (Analogue) | Assay | Parameter Measured | IC₅₀ (µM) |

| Metothis compound | DPIP Photoreduction | Electron Transfer Rate | 2.13 |

| Diuron (Reference) | DPIP Photoreduction | Electron Transfer Rate | 0.04 |

| Metothis compound | OJIP Fluorescence | Variable Fluorescence (1-V_j) | 1.83 |

| Diuron (Reference) | OJIP Fluorescence | Variable Fluorescence (1-V_j) | 0.05 |

| Table 1: Inhibitory concentrations (IC₅₀) of metothis compound, a close analogue of this compound, on Photosystem II activity in isolated pea thylakoids. Data from Barbagallo et al., 2021.[4] Diuron is included as a common reference PSII inhibitor. |

Experimental Protocols

The effect of this compound on photosynthesis can be quantified using several well-established biophysical and biochemical assays. The two primary methods are chlorophyll a fluorescence analysis and Hill reaction assays using artificial electron acceptors.

Chlorophyll a Fluorescence Assay (OJIP Test)

This non-invasive technique measures the fluorescence emitted by chlorophyll a in PSII, which provides detailed information about the efficiency of the photosynthetic apparatus. The fast fluorescence induction curve (OJIP transient) is particularly sensitive to inhibitors of the PETC.[5][6]

Objective: To measure the effect of this compound on the quantum efficiency of PSII and electron transport by analyzing changes in the OJIP transient.

Materials:

-

Plant leaves (e.g., spinach, pea, or target weed species)

-

This compound solutions of varying concentrations

-

Portable fluorometer (e.g., a PEA-fluorometer)

-

Dark-adaptation clips

-

Deionized water and appropriate solvents for this compound

Protocol:

-

Plant Treatment: Treat plants with different concentrations of this compound via foliar spray or root application. Include an untreated control group.

-

Dark Adaptation: Before measurement, adapt a section of the leaf to darkness for a minimum of 30 minutes using dark-adaptation clips. This ensures all PSII reaction centers are "open" (Q_A is oxidized).[5]

-

Measurement: Attach the fluorometer sensor to the dark-adapted leaf section. Apply a short (1-2 seconds) pulse of high-intensity saturating light. The instrument records the fluorescence emission over time, generating the OJIP curve.

-

Data Acquisition: The OJIP curve plots fluorescence intensity against time (typically on a logarithmic scale). Key points on the curve are:

-

O (F_O): Minimal fluorescence, when PSII centers are open.

-

J (F_J): Intermediate step, reflects the accumulation of reduced Q_A.

-

I (F_I): Second intermediate step.

-

P (F_M): Maximal fluorescence, when all PSII centers are "closed" (Q_A is reduced).

-

-

Data Analysis: Calculate key parameters from the raw data. For PSII inhibitors like this compound, a characteristic sign of inhibition is a rapid rise from the 'O' step to the 'J' step, and a near-complete loss of the subsequent J-I-P phases.[7] The maximum quantum yield of PSII (Fv/Fm = (Fm - Fo)/Fm) is a critical parameter that decreases under stress.

The following diagram outlines the experimental workflow for the chlorophyll fluorescence assay.

DPIP Photoreduction (Hill Reaction) Assay

This spectrophotometric assay measures the rate of electron transport in isolated thylakoids using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP). DPIP intercepts electrons after the Q_B site and changes from blue to colorless upon reduction. The rate of this color change is proportional to the rate of PSII electron transport.[4]

Objective: To determine the IC₅₀ of this compound by measuring its inhibitory effect on the rate of DPIP photoreduction in isolated thylakoids.

Materials:

-

Isolated thylakoid membranes (e.g., from spinach or pea)

-

Reaction buffer (e.g., containing sorbitol, HEPES, MgCl₂)

-

DPIP solution

-

This compound solutions of varying concentrations

-

Spectrophotometer capable of reading absorbance at ~600 nm

-

Light source (e.g., fiber optic lamp)

Protocol:

-

Thylakoid Isolation: Isolate functional thylakoid membranes from fresh plant tissue using standard differential centrifugation techniques. Determine the chlorophyll concentration of the final suspension.

-

Reaction Mixture Preparation: In a cuvette, combine the reaction buffer, DPIP solution, and a known concentration of this compound. Add an aliquot of the thylakoid suspension to a final chlorophyll concentration of ~15 µg/mL.[4] Prepare a control reaction without this compound.

-

Measurement: Place the cuvette in the spectrophotometer and record the initial absorbance at ~600 nm (A_initial).

-

Illumination: Expose the cuvette to a saturating light source to initiate photosynthesis.[4]

-

Rate Determination: Record the absorbance at regular intervals for several minutes. The rate of DPIP photoreduction is measured as the decrease in absorbance over time.

-

IC₅₀ Calculation: Repeat the assay with a range of this compound concentrations. Plot the percentage inhibition of the DPIP reduction rate against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a highly effective photosynthesis inhibitor with a well-defined mode of action. By competitively binding to the Q_B site on the D1 protein of Photosystem II, it physically obstructs the photosynthetic electron transport chain. This primary action halts the production of chemical energy (ATP and NADPH) and leads to a cascade of secondary effects, most notably the generation of destructive reactive oxygen species, resulting in rapid cell death. The quantitative assessment of its inhibitory effects can be reliably performed using established methodologies such as chlorophyll fluorescence analysis and Hill reaction assays. This detailed understanding of its molecular mechanism is crucial for its effective use in agriculture and for the development of new herbicidal compounds.

References

- 1. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 2. researchgate.net [researchgate.net]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plantscienceresearch.co.in [plantscienceresearch.co.in]

- 7. The Use of Chlorophyll Fluorescence to Identify Chemical and Environmental Stress in Leaf Tissue of Three Oak (Quercus) Species | Arboriculture & Urban Forestry [auf.isa-arbor.com]

In-Depth Technical Guide: Environmental Fate and Transport of Bromuron in Different Soil Types

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromuron, a substituted urea (B33335) herbicide, has been utilized in agriculture for the control of broadleaf and grassy weeds. Understanding its environmental fate and transport is paramount for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the key processes governing the behavior of this compound in various soil environments, with a focus on adsorption-desorption, degradation, and leaching. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental profile of this compound and similar compounds.

The fate of this compound in soil is a complex interplay of physical, chemical, and biological processes.[1] Key factors influencing its behavior include the physicochemical properties of the herbicide itself, characteristics of the soil matrix such as texture and organic matter content, and environmental conditions like temperature and moisture.[2][3] Adsorption to soil particles can reduce its bioavailability for microbial degradation and plant uptake, thereby influencing its persistence and mobility.[1] Degradation, primarily through microbial activity, is the principal mechanism of this compound dissipation from the soil environment.[4] Leaching, the downward movement of the compound through the soil profile with water, is a significant transport mechanism that can potentially lead to groundwater contamination.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its behavior in soil. These properties dictate its interaction with soil components and its susceptibility to various transport and transformation processes.

| Property | Value | Reference |

| Chemical Formula | C9H11BrN2O2 | |

| Molar Mass | 259.10 g/mol | |

| Water Solubility | 35 mg/L (at 20-25 °C) | |

| Vapor Pressure | 5.3 x 10⁻⁴ Pa (at 25 °C) | |

| Log Kow (Octanol-Water Partition Coefficient) | 2.22 | |

| pKa | Not applicable (non-ionizable) |

Adsorption and Desorption in Soil

Adsorption is the process by which this compound molecules bind to the surface of soil particles, primarily clay minerals and organic matter.[1] This process is critical as it directly affects the concentration of this compound in the soil solution, thereby influencing its mobility, bioavailability, and degradation rate.[6] The strength of adsorption is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[6][7]

Quantitative Adsorption Data

The extent of this compound adsorption varies significantly with soil type. Soils with higher organic matter and clay content generally exhibit stronger adsorption.[3]

| Soil Type | % Organic Carbon (OC) | Clay Content (%) | Kd (L/kg) | Koc (L/kg) | Reference |

| Sandy Loam | 1.5 | 15 | 1.8 | 120 | |

| Silt Loam | 2.5 | 25 | 3.5 | 140 | |

| Clay Loam | 3.0 | 35 | 5.4 | 180 | |

| Clay | 4.2 | 50 | 8.8 | 210 |

Note: The values presented in this table are representative and can vary depending on specific soil properties and experimental conditions.

Experimental Protocol: Batch Equilibrium Method (OECD 106)

The batch equilibrium method is a standardized laboratory procedure used to determine the adsorption and desorption characteristics of chemicals in soil.[8][9]

Objective: To determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound in various soil types.

Methodology:

-

Soil Preparation: Representative soil samples are air-dried and sieved (e.g., through a 2-mm sieve). The physicochemical properties of each soil, including pH, organic carbon content, and particle size distribution, are determined.

-

Test Solution Preparation: A stock solution of this compound of known concentration is prepared in a 0.01 M CaCl2 solution, which acts as a background electrolyte to mimic soil solution and minimize cation exchange effects. A series of working solutions of varying concentrations are prepared by diluting the stock solution.

-

Adsorption Phase:

-

A known mass of soil is placed into a series of centrifuge tubes.

-

A specific volume of the this compound working solution is added to each tube to achieve a predetermined soil-to-solution ratio (e.g., 1:5 or 1:10).

-

The tubes are sealed and agitated in a mechanical shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours), which is established in preliminary kinetic studies.

-

Control samples (without soil) are included to account for any potential adsorption to the container walls or degradation during the experiment.

-

-

Equilibrium and Analysis:

-

After equilibration, the tubes are centrifuged at high speed to separate the solid and liquid phases.

-

An aliquot of the supernatant (aqueous phase) is carefully removed and analyzed for the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Calculation:

-

The amount of this compound adsorbed to the soil is calculated as the difference between the initial and the equilibrium concentrations in the aqueous phase.

-

The soil sorption coefficient (Kd) is calculated using the following equation: Kd = (Cs / Cw) Where:

-

Cs is the concentration of this compound adsorbed to the soil (mg/kg)

-

Cw is the equilibrium concentration of this compound in the soil solution (mg/L)

-

-

The organic carbon-normalized sorption coefficient (Koc) is calculated as: Koc = (Kd / %OC) * 100 Where:

-

%OC is the percentage of organic carbon in the soil.

-

-

-

Desorption Phase (Optional):

-

After the adsorption phase, a portion of the supernatant is replaced with a fresh this compound-free 0.01 M CaCl2 solution.

-

The tubes are re-equilibrated, and the concentration of this compound in the aqueous phase is measured to determine the extent of desorption.

-

Degradation in Soil

The primary mechanism for the dissipation of this compound from the soil environment is microbial degradation.[4] Soil microorganisms, such as bacteria and fungi, utilize this compound as a source of carbon and energy, breaking it down into simpler, less toxic compounds.[4] The rate of degradation is typically expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.[10][11]

Quantitative Degradation Data

The degradation rate of this compound is influenced by soil type, microbial activity, temperature, and moisture content.[2][3]

| Soil Type | DT50 (days) at 20°C | Reference |

| Sandy Loam | 45 - 60 | |

| Silt Loam | 35 - 50 | |

| Clay Loam | 30 - 45 | |

| Clay | 25 - 40 |

Note: These DT50 values are indicative and can be influenced by specific environmental conditions.

Experimental Protocol: Aerobic Soil Metabolism (OECD 307)

This protocol outlines a laboratory study to assess the rate and pathway of aerobic degradation of this compound in soil.[12][13]

Objective: To determine the aerobic degradation half-life (DT50) of this compound and identify its major metabolites in different soil types.

Methodology:

-

Soil Collection and Preparation: Fresh soil samples are collected from the field, sieved, and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity). The soil's microbial viability is confirmed.

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C-labeled) this compound is typically used to facilitate the tracking of its fate and the identification of metabolites. The labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark in flow-through systems at a constant temperature (e.g., 20°C). A continuous stream of humidified, carbon dioxide-free air is passed through the incubation vessels.

-

Trapping of Volatiles: The effluent air from the incubation vessels is passed through traps containing solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide) to capture any volatile organic compounds and ¹⁴CO₂ produced from the mineralization of the this compound molecule.

-

Sampling and Analysis:

-

Soil samples are collected at predetermined time intervals throughout the incubation period (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

The soil samples are extracted with appropriate organic solvents to recover the parent this compound and its degradation products.

-

The extracts are analyzed using techniques such as HPLC with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[14]

-

The radioactivity in the volatile traps is also measured to determine the extent of mineralization.

-

The non-extractable (bound) residues remaining in the soil after extraction are quantified by combustion analysis.

-

-

Data Analysis:

-

The concentration of this compound and its metabolites in the soil over time is plotted.

-

The degradation kinetics are determined, and the DT50 value for this compound is calculated using appropriate kinetic models (e.g., first-order kinetics).

-

A degradation pathway is proposed based on the identified metabolites.

-

Leaching and Transport in Soil

Leaching is the vertical movement of this compound through the soil profile with percolating water.[5] The potential for a pesticide to leach is governed by its persistence (DT50) and its adsorption characteristics (Koc).[10] Herbicides with longer half-lives and lower adsorption coefficients are more prone to leaching.[5]

Leaching Potential

The leaching potential of this compound is generally considered to be low to moderate. In soils with high organic matter and clay content, this compound is more strongly adsorbed, which limits its downward movement.[3] Conversely, in sandy soils with low organic matter, the potential for leaching is higher.[1]

Signaling Pathways and Logical Relationships

Factors Influencing this compound's Environmental Fate

The following diagram illustrates the key factors and processes that influence the environmental fate of this compound in soil.

Caption: Key factors influencing the environmental fate of this compound in soil.

Experimental Workflow for Assessing Environmental Fate

The following diagram outlines a typical experimental workflow for evaluating the environmental fate of a pesticide like this compound.

References

- 1. driftlessprairies.org [driftlessprairies.org]

- 2. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Herbicide Fate | College of Agriculture, Forestry and Life Sciences | Clemson University, South Carolina [clemson.edu]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Toxicological Profile of Bromuron on Non-Target Organisms: An In-depth Technical Guide

Introduction

Bromuron, also known as metothis compound, is a selective, systemic herbicide belonging to the substituted urea (B33335) class. It is primarily used for the pre-emergence control of a wide range of annual broadleaf weeds and grasses in various agricultural crops. Its herbicidal activity stems from the inhibition of photosynthesis. While effective in weed management, the potential impact of this compound on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound on a diverse range of non-target organisms, including aquatic and terrestrial invertebrates, vertebrates, and microorganisms. The information is intended for researchers, scientists, and drug development professionals involved in environmental toxicology and risk assessment.

Acute and Chronic Toxicity to Non-Target Organisms

The toxicity of this compound to non-target organisms has been evaluated through a series of standardized ecotoxicological studies. The following tables summarize the key quantitative data for acute and chronic toxicity across different taxonomic groups.

Aquatic Organisms

The aquatic environment is a primary recipient of herbicide runoff from agricultural fields. Therefore, understanding the toxicity of this compound to aquatic life is of paramount importance.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Test Organism | Species | Endpoint | Value (mg/L) | Exposure Duration | Guideline |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 3.7 | 96 hours | OECD 203 |

| Cyprinus carpio (Carp) | 96-h LC50 | 7.0 | 96 hours | - | |

| Aquatic Invertebrate | Daphnia magna (Water Flea) | 48-h EC50 (Immobilisation) | 2.9 | 48 hours | OECD 202 |

| Daphnia magna (Water Flea) | 21-d NOEC (Reproduction) | 0.32 | 21 days | OECD 211 | |

| Algae | Pseudokirchneriella subcapitata | 72-h ErC50 (Growth Rate) | 0.049 | 72 hours | OECD 201 |

| Pseudokirchneriella subcapitata | 72-h EbC50 (Biomass) | 0.024 | 72 hours | OECD 201 | |

| Navicula pelliculosa (Diatom) | 72-h ErC50 (Growth Rate) | 0.019 | 72 hours | OECD 201 |

Terrestrial Organisms

The impact of this compound on the terrestrial ecosystem is another critical consideration, affecting organisms from soil-dwelling invertebrates to vertebrates.

Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Organisms

| Test Organism | Species | Endpoint | Value | Exposure Duration | Guideline |

| Earthworm | Eisenia fetida | 14-d LC50 | 234 mg/kg soil dw | 14 days | OECD 207 |

| Eisenia fetida | 56-d NOEC (Reproduction) | 120 mg/kg soil dw | 56 days | OECD 222 | |

| Honeybee | Apis mellifera | 48-h Acute Contact LD50 | > 100 µ g/bee | 48 hours | OECD 214 |

| Apis mellifera | 48-h Acute Oral LD50 | > 90 µ g/bee | 48 hours | OECD 213 | |

| Bird | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | 567 mg/kg bw | Single dose | OECD 223 |

| Anas platyrhynchos (Mallard Duck) | Acute Oral LD50 | > 2000 mg/kg bw | Single dose | OECD 223 | |

| Colinus virginianus (Bobwhite Quail) | 5-d Dietary LC50 | > 5000 ppm in diet | 5 days | OECD 205 |

Soil Microorganisms

Soil microorganisms are vital for maintaining soil fertility and health. The effects of this compound on their key functions have been investigated.

Table 3: Effects of this compound on Soil Microorganisms

| Process | Endpoint | Result | Guideline |

| Nitrogen Transformation | Inhibition of nitrification | < 25% at 28 days at relevant application rates | OECD 216 |

| Carbon Transformation | Inhibition of soil respiration | No significant long-term effects at relevant application rates | OECD 217 |

Experimental Protocols